molecular formula C10H14BrN3S B6470220 5-bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine CAS No. 2640846-92-8

5-bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine

Cat. No.: B6470220
CAS No.: 2640846-92-8
M. Wt: 288.21 g/mol
InChI Key: QVMATXCOWFGONH-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromine atom, a methylsulfanyl group, and a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-chloropyrimidine, methylthiol, and piperidine.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution of the chlorine atom in 2-bromo-4-chloropyrimidine with a methylthiol group under basic conditions to form 5-bromo-2-(methylsulfanyl)pyrimidine.

    Piperidine Substitution: In the second step, the bromine atom in 5-bromo-2-(methylsulfanyl)pyrimidine is substituted with a piperidin-1-yl group using piperidine in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the bromine or sulfur atoms, using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated products, reduced sulfur compounds.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key enzymes or signaling pathways relevant to the disease being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(methylsulfanyl)pyrimidine: Lacks the piperidin-1-yl group, which may affect its biological activity and chemical reactivity.

    2-(Methylsulfanyl)-4-(piperidin-1-yl)pyrimidine: Lacks the bromine atom, which can influence its reactivity in substitution reactions.

    5-Bromo-4-(piperidin-1-yl)pyrimidine: Lacks the methylsulfanyl group, which can affect its oxidation and reduction behavior.

Uniqueness

5-Bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine is unique due to the presence of all three substituents (bromine, methylsulfanyl, and piperidin-1-yl) on the pyrimidine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-2-methylsulfanyl-4-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3S/c1-15-10-12-7-8(11)9(13-10)14-5-3-2-4-6-14/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMATXCOWFGONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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